molecular formula C23H20N6O B3818820 2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole

2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole

Cat. No. B3818820
M. Wt: 396.4 g/mol
InChI Key: OZQORYRXUNZQIN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-imidazol-2-yl)methanamine is C5H9N3 . The average mass is 111.145 Da and the monoisotopic mass is 111.079643 Da .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary widely depending on its specific structure. For 1-Methyl-1H-imidazol-2-yl)methanamine, the empirical formula is C5H9N3 and the molecular weight is 111.15 .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions of research into imidazole derivatives and related compounds will likely continue to focus on the development of new drugs and therapies. Given the broad range of biological activities demonstrated by these compounds, they are of great interest in the field of medicinal chemistry .

properties

IUPAC Name

2-methyl-5-[2-[3-[1-[(3-methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c1-16-25-26-23(30-16)21-9-4-3-8-20(21)17-6-5-7-18(12-17)22-10-11-29(27-22)14-19-13-24-15-28(19)2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQORYRXUNZQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2C3=CC(=CC=C3)C4=NN(C=C4)CC5=CN=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole
Reactant of Route 4
2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole
Reactant of Route 5
2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole
Reactant of Route 6
2-methyl-5-(3'-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}-2-biphenylyl)-1,3,4-oxadiazole

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